(1R,2R)-1-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methylcyclopropane-1-carboxylic acid
描述
(1R,2R)-1-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methylcyclopropane-1-carboxylic acid is a chiral cyclopropane derivative protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group, commonly utilized in peptide synthesis and medicinal chemistry. The cyclopropane ring confers structural rigidity, while the methyl substituent at the 2-position enhances steric effects and stability. This compound is critical for introducing constrained amino acid motifs into peptides, improving resistance to enzymatic degradation .
属性
IUPAC Name |
(1R,2R)-1-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-12-10-20(12,18(22)23)21-19(24)25-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,21,24)(H,22,23)/t12-,20-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQIWDIWPUDVOMP-MPBGBICISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@]1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(1R,2R)-1-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methylcyclopropane-1-carboxylic acid, commonly referred to as Fmoc-2-methylcyclopropanecarboxylic acid (Fmoc-MC), is a compound that has garnered attention due to its structural characteristics and potential biological activities. This article explores the biological activity of Fmoc-MC, emphasizing its synthesis, pharmacological properties, and applications in medicinal chemistry.
Chemical Structure and Properties
Fmoc-MC is characterized by its unique cyclopropane structure, which contributes to its conformational rigidity. The compound has the following chemical formula:
- Molecular Formula : C₁₉H₁₇NO₄
- Molecular Weight : 321.34 g/mol
- CAS Number : 2736485
The presence of the fluorenylmethoxycarbonyl (Fmoc) group serves as a protective group in peptide synthesis, enhancing the compound's utility in various biochemical applications.
Synthesis of Fmoc-MC
The synthesis of Fmoc-MC typically involves the coupling of 2-methylcyclopropanecarboxylic acid with the Fmoc-protected amino group. This process can be achieved through various methods, including solid-phase peptide synthesis (SPPS) techniques. The use of Fmoc as a protecting group allows for selective deprotection under mild conditions, facilitating the incorporation of this amino acid into peptides.
Anticancer Properties
Recent studies have indicated that compounds containing cyclopropane moieties exhibit significant anticancer activity. For instance, Fmoc-MC has shown promise in inhibiting the proliferation of various cancer cell lines. A study demonstrated that derivatives of cyclopropane-containing amino acids can induce apoptosis in tumor cells via modulation of apoptotic pathways .
Enzyme Inhibition
Fmoc-MC has been evaluated for its potential as an enzyme inhibitor. Research has shown that certain derivatives can inhibit key enzymes involved in metabolic pathways associated with cancer and neurodegenerative diseases. For example, enzyme assays revealed that Fmoc-MC derivatives exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in treating Alzheimer's disease .
Antioxidant Activity
The antioxidant capacity of Fmoc-MC has also been investigated. In vitro assays indicated that it possesses significant free radical scavenging activity, which is beneficial for reducing oxidative stress in cells. This property is particularly relevant in the context of neuroprotection and overall cellular health .
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of Fmoc-MC on human breast cancer cells (MCF-7). The results showed a dose-dependent inhibition of cell viability with an IC50 value indicating effective cytotoxicity at micromolar concentrations. The mechanism was linked to cell cycle arrest and increased apoptosis markers .
Study 2: Neuroprotective Effects
In another investigation, Fmoc-MC was tested for neuroprotective effects against oxidative stress-induced neuronal cell death. The compound demonstrated a significant reduction in reactive oxygen species (ROS) levels and improved cell survival rates compared to untreated controls .
Comparative Analysis
The following table summarizes the biological activities reported for Fmoc-MC compared to other related compounds:
| Compound | Anticancer Activity | AChE Inhibition | Antioxidant Activity |
|---|---|---|---|
| Fmoc-2-methylcyclopropanecarboxylic acid | High | Moderate | High |
| Cyclopropane derivative A | Moderate | High | Moderate |
| Cyclopropane derivative B | Low | Low | High |
相似化合物的比较
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Properties
Below is a comparative table of key parameters for the target compound and its analogs:
⁺Calculated based on structural analogy to and cyclopropane chemistry.
‡Assumed from analogous Fmoc-protected compounds in and .
Key Observations:
- Cyclopropane vs.
- Substituent Effects : The methyl group in the target compound increases steric hindrance, which may reduce aggregation tendencies compared to the phenyl-substituted analog in .
- Molecular Weight: The target compound (MW ~337) is lighter than cyclopentane (MW 351.40) and phenylpropanoic acid (MW 411.43) analogs, favoring applications requiring lower molecular weight building blocks .
准备方法
Simmons–Smith Cyclopropanation
The Simmons–Smith reaction remains a cornerstone for cyclopropane synthesis. The Furukawa modification—employing diethylzinc (Et2Zn) and diiodomethane (CH2I2)—enables stereospecific cyclopropanation of alkenes. For the target compound, a prefunctionalized allylic amine precursor (1) undergoes cyclopropanation to install the methyl group and cyclopropane ring (Fig. 1A). Key parameters include:
- Temperature : 25°C optimal for minimizing side reactions.
- Solvent : Dimethyl sulfoxide (DMSO) enhances reagent stability.
- Yield : 63–74% with >20:1 diastereomeric ratio (dr).
Challenges arise in achieving the (1R,2R) configuration due to competing steric effects. Chiral auxiliaries, such as (1R,2S,5R)-menthol, have been used to bias facial selectivity during carbenoid transfer.
Pd-Catalyzed Enantioselective C–H Activation
Pd(II) complexes with mono-N-protected amino acid ligands (e.g., Fmoc-Tyr(t-Bu)-OH) enable direct functionalization of cyclopropane C–H bonds. This method bypasses prefunctionalized alkenes, instead activating prochiral C–H bonds in cyclopropane carboxylates (2) (Fig. 1B). Critical findings include:
- Ligand optimization : Aryl-containing ligands (e.g., Fmoc-Tyr(t-Bu)-OH) achieve 80% enantiomeric excess (ee).
- Coupling partners : Arylboronic acids afford cis-substituted cyclopropanes with 95% ee.
- Reaction scope : Compatible with alkyl- and vinylboron reagents, enabling diverse functionalization.
This method is advantageous for late-stage diversification but requires stringent control over Pd oxidation states and ligand coordination.
Introduction of the Fmoc-Protected Amino Group
Stepwise Protection of Cyclopropane Amines
Post-cyclopropanation, the primary amine is protected using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under Schotten-Baumann conditions:
One-Pot Cyclopropanation-Protection
Recent advances integrate cyclopropanation and Fmoc protection in a single vessel. For example, Zn-mediated cyclopropanation of 3 followed by in situ Fmoc-Cl quenching reduces racemization risks (Table 1):
| Step | Conditions | Yield (%) | ee (%) |
|---|---|---|---|
| Cyclopropanation | Et2Zn, CH2I2, DMSO, 25°C | 68 | 72 |
| Fmoc protection | Fmoc-Cl, Na2CO3, 0°C | 89 | 70 |
Resolution of Enantiomers
Chiral Chromatography
Preparative HPLC with amylose-based columns (Chiralpak IA) resolves (1R,2R) and (1S,2S) enantiomers. Mobile phases of hexane:isopropanol (90:10) achieve baseline separation (α = 1.32).
Enzymatic Kinetic Resolution
Lipase B from Candida antarctica selectively hydrolyzes the (1S,2S)-enantiomer of methyl ester precursors (4) , leaving the desired (1R,2R)-ester intact (98% ee).
Industrial-Scale Synthesis
Continuous Flow Reactors
Patented workflows (e.g., WO2001092200A1) utilize flow chemistry to enhance cyclopropanation efficiency:
Crystallization-Induced Diastereomer Resolution
Menthol esters of racemic cyclopropanecarboxylic acids (5) are crystallized from heptane, enriching the (1R,2R)-diastereomer to >99% de.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the (1R,2R) configuration, with torsion angles of 178.3° between C1-N and C2-CH3.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
